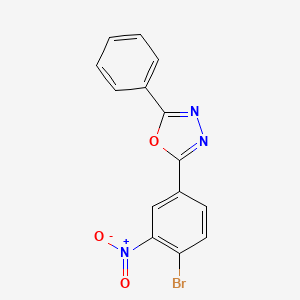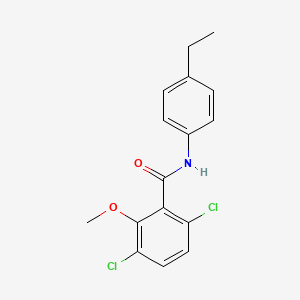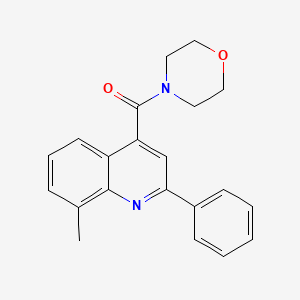![molecular formula C25H25N5O B5549698 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5549698.png)
7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
The synthesis of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Styryl Group Addition: The styryl group is added via a Wittig reaction or Heck coupling reaction to introduce the phenylethenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, allowing for the creation of a wide range of derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in preliminary studies for its anticancer, antiviral, and antibacterial properties.
Biological Research: Researchers use this compound to study its effects on cellular pathways and its potential as a tool for understanding disease mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and heterocyclic compounds with piperazine and styryl groups. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. Some notable similar compounds are:
- 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
- (E)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7-styryl-7,8-dihydroquinazolin-5(6H)-one
The uniqueness of 7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-23-17-20(10-9-19-6-2-1-3-7-19)16-22-21(23)18-27-25(28-22)30-14-12-29(13-15-30)24-8-4-5-11-26-24/h1-11,18,20H,12-17H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIPVTBAAHOYBI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)
![Methyl 3-[(2-ethoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5549627.png)
![2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5549635.png)
![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)
![2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one](/img/structure/B5549661.png)
![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B5549687.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

